5-(methoxymethyl)-2-methyl-3-naphthalen-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one
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Overview
Description
5-(methoxymethyl)-2-methyl-3-naphthalen-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant photophysical properties and have been widely studied for their applications in materials science and medicinal chemistry . The structure of this compound includes a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of appropriate methyl ketones with hydrazines, followed by cyclization . For 5-(methoxymethyl)-2-methyl-3-naphthalen-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one, the synthetic route may involve the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine with a methyl ketone under acidic or basic conditions.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: This step typically involves heating the intermediate product in the presence of a cyclizing agent.
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidines often focus on optimizing yield and purity. These methods may include:
Continuous flow synthesis: This method allows for better control over reaction conditions and can lead to higher yields and purities.
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(methoxymethyl)-2-methyl-3-naphthalen-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Can lead to the formation of alcohols or alkanes.
Substitution: Can lead to the formation of various substituted derivatives.
Scientific Research Applications
5-(methoxymethyl)-2-methyl-3-naphthalen-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of organic light-emitting devices (OLEDs) and other optoelectronic materials.
Mechanism of Action
The mechanism of action of 5-(methoxymethyl)-2-methyl-3-naphthalen-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For example:
Comparison with Similar Compounds
Similar Compounds
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its thermal stability and detonation performance.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits excellent thermal stability and positive heats of formation.
Uniqueness
5-(methoxymethyl)-2-methyl-3-naphthalen-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific structural features and photophysical properties, which make it suitable for a wide range of applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
5-(methoxymethyl)-2-methyl-3-naphthalen-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-18(16-9-5-7-13-6-3-4-8-15(13)16)19-20-14(11-24-2)10-17(23)22(19)21-12/h3-10,21H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDGFMZZWVBSII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)COC)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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